Methyl 3,4-dihydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl 3,4-dihydro-2H-pyran-2-carboxylate is an organic compound with a six-membered oxygen-containing ring structure. It is a derivative of pyran and is known for its versatile applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydro-2H-pyran-2-carboxylate typically involves the alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of an alcoholic solvent such as methanol. The reaction is carried out under nitrogen atmosphere at temperatures between 30-40°C. Sodium methoxide is then added to the reaction mixture, which is refluxed at 70°C for 6-8 hours. The crude product is purified by fractional distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Methyl 3,4-dihydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its ester group can undergo hydrolysis to release carboxylate ions, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a six-membered ring structure but without the ester group.
Tetrahydropyran: Another related compound with a fully saturated ring structure.
2,3-Dihydropyran: An isomer with the double bond located between different carbon atoms.
Uniqueness
Methyl 3,4-dihydro-2H-pyran-2-carboxylate is unique due to its ester functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its importance in both research and industry.
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h3,5-6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTTXGOOWXOTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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